molecular formula C10H11N B1341951 6-ethyl-1H-indole CAS No. 4765-24-6

6-ethyl-1H-indole

Cat. No.: B1341951
CAS No.: 4765-24-6
M. Wt: 145.2 g/mol
InChI Key: NLAHUZMFMIIFDE-UHFFFAOYSA-N
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Description

6-ethyl-1H-indole is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.2 g/mol. The purity is usually 95%.
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Biological Activity

6-Ethyl-1H-indole, a derivative of indole, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Overview of Indole Derivatives

Indoles are a class of compounds known for their structural versatility and biological significance. The indole scaffold is prevalent in many natural products and synthetic drugs, exhibiting a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Indole derivatives often act as reversible inhibitors of enzymes, which can lead to significant biochemical changes within cells .
  • Receptor Binding : They exhibit high affinity for multiple receptors, influencing pathways related to inflammation and cancer progression .
  • Cellular Effects : Research indicates that these compounds can induce cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest .

Biological Activities

The following table summarizes the key biological activities associated with this compound and its derivatives:

Activity TypeDescriptionReferences
Antimicrobial Exhibits activity against bacteria and fungi.
Anti-inflammatory Reduces inflammation markers such as IL-2 and TNF-α.
Anticancer Induces apoptosis in cancer cell lines (e.g., K562, EoL-1).
Antiviral Demonstrates activity against viral infections in vitro.
Antioxidant Scavenges free radicals and reduces oxidative stress.

Case Studies

  • Cytotoxicity in Leukemia Cells :
    A study evaluated the cytotoxic effects of various indole derivatives on leukemia cell lines using the MTT assay. The results indicated that this compound significantly inhibited cell growth in K562 and EoL-1 cells, showcasing its potential as an anticancer agent .
  • Anti-inflammatory Effects :
    In another investigation, the compound was tested for its ability to modulate inflammatory responses. The results revealed a notable decrease in pro-inflammatory cytokines when treated with this compound, suggesting its utility in inflammatory diseases .
  • Antiviral Activity :
    Research highlighted the antiviral properties of indole derivatives, including this compound, against Huh-7.5 cells infected with hepatitis C virus (HCV). The compound demonstrated significant inhibition of viral replication .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-ethyl-1H-indole, and how can reaction yields be optimized?

  • Methodology : A common approach involves Sonogashira coupling or alkylation of indole precursors. For example, 3-(2-azidoethyl)-5-fluoro-1H-indole can undergo Cu(I)-catalyzed cyclization with alkynes in PEG-400/DMF solvent systems (12–24 hours, room temperature). Yield optimization may involve adjusting catalyst loading (e.g., CuI), solvent polarity, or temperature gradients . Post-reaction purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) is critical. Monitoring via TLC and characterizing intermediates with 1^1H/13^13C NMR ensures structural fidelity.

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1^1H NMR for ethyl group signals (δ ~1.2–1.4 ppm for CH3_3, δ ~2.5–2.7 ppm for CH2_2) and indole NH (δ ~8–11 ppm). Confirm via 13^13C NMR for sp2^2 carbons (C-2/C-3: δ ~120–140 ppm) .
  • Mass Spectrometry : Use HRMS (e.g., FAB-HRMS) to match the molecular ion peak with the theoretical mass.
  • Chromatography : Validate purity via HPLC (≥95% area under the curve) or TLC (Rf_f consistency).

Q. What crystallographic tools are suitable for resolving the crystal structure of this compound?

  • Methodology : Employ single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement). For structure solution, use OLEX2’s graphical interface to integrate SHELXD/SHELXE pipelines. Address twinning or disorder via SHELXL’s TWIN/BASF commands .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodology : Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces, identifying electron-rich sites (C-3, C-5). Compare with experimental results (e.g., nitration or halogenation regioselectivity). Validate via 19^19F NMR if fluorine substituents are introduced .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?

  • Methodology :

  • Data Cross-Validation : Reconcile NMR chemical shifts with SCXRD bond lengths/angles. For example, NH tautomerism in indoles may cause discrepancies.
  • Refinement Tweaks : In SHELXL, adjust hydrogen atom positions (HFIX or DFIX commands) or apply restraints for disordered ethyl groups .
  • Dynamic Effects : Use variable-temperature NMR to probe conformational flexibility impacting crystallographic snapshots.

Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?

  • Methodology :

  • In Vitro Screening : Test antimicrobial activity via microdilution assays (MIC values against Gram+/Gram– strains). For anticancer potential, use MTT assays on cell lines (e.g., HeLa, MCF-7).
  • Mechanistic Studies : Employ molecular docking (AutoDock Vina) to predict binding to targets like COX-2 or kinase enzymes. Validate via SPR or ITC for binding affinity .

Q. What experimental designs mitigate challenges in scaling up this compound synthesis for collaborative studies?

  • Methodology :

  • Process Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., solvent volume, catalyst recycling).
  • Batch vs. Flow Chemistry : Compare yields in batch reactors vs. continuous flow systems for improved heat/mass transfer.
  • Reproducibility : Document protocols per FAIR principles; share raw NMR/SCXRD data via repositories like Zenodo .

Q. Methodological Frameworks

Q. How should researchers formulate hypotheses and design controls for studies on this compound’s mechanism of action?

  • Methodology :

  • Hypothesis : “The ethyl group enhances lipophilicity, improving membrane permeability in bioassays.”
  • Controls : Include unsubstituted indole and 6-methyl analogs. Use logP measurements (HPLC) and cell uptake assays (fluorescence tagging).
  • Statistical Design : Apply ANOVA to compare bioactivity across derivatives; use p < 0.05 thresholds .

Q. What steps ensure ethical and rigorous reporting of this compound research?

  • Methodology :

  • Data Transparency : Archive spectra, crystal structures (CCDC), and raw assay data in public repositories.
  • Citation Standards : Cite SHELX versions and software tools (e.g., OLEX2 v1.5) per IUCr guidelines .
  • Reproducibility : Follow COSHH protocols for synthetic steps and include detailed SI (supplemental information) .

Q. Tables for Reference

Table 1 : Key Spectral Signatures of this compound

TechniqueKey SignalsReference
1^1H NMRδ 1.25 (t, CH3), 2.55 (q, CH2)
13^13C NMRδ 14.1 (CH3), 28.5 (CH2), 120–140
HRMSm/z 159.1045 [M+H]+^+

Table 2 : Recommended Software for Structural Analysis

TaskToolApplication
Structure SolutionOLEX2Integrates SHELXD/SHELXE pipelines
RefinementSHELXLHandles disorder, H-atom placement
VisualizationMercuryAnalyzes packing diagrams, H-bonding

Properties

IUPAC Name

6-ethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h3-7,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAHUZMFMIIFDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592866
Record name 6-Ethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4765-24-6
Record name 6-Ethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of trifluoroacetic anhydride (45 mL) in trifluoroacetic acid (45 mL) at 4° C. under N2 was added (2,2-diethoxyethyl)-(3-ethylphenyl)amine (11.47 g, 48.36 mmol). After stirring for 30 min, the cold mixture was diluted with trifluoroacetic acid (60 mL). The mixture was stirred at reflux for 2.5 d, concentrated and extracted with methylene chloride (3×100 mL). The combined organic layers were washed with saturated NaHCO3 (3×60 mL), saturated NaCl (60 mL), dried (MgSO4) and concentrated. Flash chromatography (SiO2, 25% EtOAc/hexanes) gave the title compound (1.6 g, 23%) as a brown crystalline solid. 1H NMR (CDCl3) δ 8.03 (bs, 1H), 7.57 (m, 1H), 7.18 (s, 1H), 7.12 (m, 1H), 6.68 (m, 1H), 6.46 (m, 1H), 2.73 (m, 2H), 1.26 (m, 3H)
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
11.47 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
23%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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